REACTION_CXSMILES
|
Cl[O-].[Ca+2].Cl[O-].[OH-].[Na+].[C:8](=[O:11])([O-])[O-:9].[Na+].[Na+].[O:14]1[C:19]2[CH:20]=[CH:21][C:22](C(C)=O)=[CH:23][C:18]=2[O:17][CH2:16][CH2:15]1>O>[CH2:15]1[CH2:16][O:17][C:18]2[CH:23]=[CH:22][C:21]([C:8]([OH:9])=[O:11])=[CH:20][C:19]=2[O:14]1 |f:0.1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
80.1 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
56.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The precipitate is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 h at 60° C.
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The aqueous phase is adjusted to a pH of 3 by the addition of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 90° C.
|
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C(=O)O)C=CC2OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |